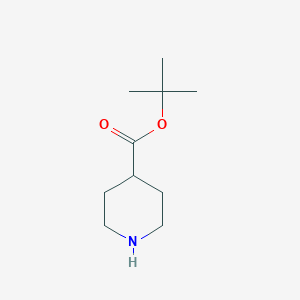
Tert-butyl Piperidine-4-carboxylate
Cat. No. B166530
Key on ui cas rn:
138007-24-6
M. Wt: 185.26 g/mol
InChI Key: FUYBPBOHNIHCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340546B2
Procedure details


A 3 L flange flask equipped with a thermometer, condensor, nitrogen line and overhead stirrer was heated at 40° C. (external) then charged with cyclohexanol (750 mL), disodium carbonate (129.8 g, 1.225 mol), 3-bromo-4-chloro-5-fluoro-pyridine (Hydrochloric Acid 18) (137.5 g, 556.8 mmol) and tert-butyl piperidine-4-carboxylate (123.8 g, 668.2 mmol) rinsed in with cyclohexanol (350 mL). Mixture was heated to 120° C. internal temperature overnight (18 h). Reaction mixture was removed from hotplate and allowed to cool to room temperature. Water (687.5 mL) and EtOAc (687.5 mL) were added, stirred for 10 mins then transferred to separating funnel Additional EtOAc (1.238 L) was added, mixed and aqueous phase was removed. Organic phase was further washed with water (687 mL), aqueous phase removed, organic layer collected. Aqueous phases were combined and back extracted with EtOAc (687.5 mL), aqueous layer removed and organic phase combined with other organics. Organics concentrated in vacuo (water bath temp=60° C., vacuum down to 2 mBar) leaving a viscous brown oil.




Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].Cl.[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([F:16])[C:14]=1Cl.[NH:17]1[CH2:22][CH2:21][CH:20]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH2:18]1>C1(O)CCCCC1>[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([F:16])[C:14]=1[N:17]1[CH2:22][CH2:21][CH:20]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH2:18]1 |f:0.1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
129.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
137.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC=1C=NC=C(C1Cl)F
|
|
Name
|
|
|
Quantity
|
123.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC(CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(CCCCC1)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 10 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 3 L flange flask equipped with a thermometer, condensor, nitrogen line and overhead stirrer
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed in with cyclohexanol (350 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Mixture was heated to 120° C. internal temperature overnight (18 h)
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed from hotplate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (687.5 mL) and EtOAc (687.5 mL) were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separating funnel Additional EtOAc (1.238 L)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
aqueous phase was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
Organic phase was further washed with water (687 mL), aqueous phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
organic layer collected
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
back extracted with EtOAc (687.5 mL), aqueous layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Organics concentrated in vacuo (water bath temp=60° C., vacuum down to 2 mBar)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving a viscous brown oil
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=NC=C(C1N1CCC(CC1)C(=O)OC(C)(C)C)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
